2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C19H23NO6S and a molecular weight of 393.46 g/mol . This compound is a PEG linker containing a tosyl group and a benzyl (Cbz) protecting group . The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Preparation Methods
The synthesis of 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate involves multiple steps. One common synthetic route includes the reaction of 2-(2-aminoethoxy)ethanol with benzyl chloroformate to form the benzyloxycarbonyl-protected intermediate . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Chemical Reactions Analysis
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The tosyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the tosyl group is attached.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to form a free amine.
Common reagents used in these reactions include hydrogen gas for hydrogenolysis and water or hydroxide ions for hydrolysis . The major products formed from these reactions are the free amine, alcohol, and sulfonic acid .
Scientific Research Applications
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate involves its role as a PEG linker and a protecting group. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its interaction with biological molecules . The benzyl protecting group can be removed via hydrogenolysis, revealing a free amine that can participate in further chemical reactions .
Comparison with Similar Compounds
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: This compound also contains a PEG linker and a tosyl group but lacks the benzyl protecting group.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Similar to the previous compound, it contains a PEG linker and a tosyl group but has a methoxy group instead of a benzyl group.
The uniqueness of this compound lies in its combination of a PEG linker, a tosyl group, and a benzyl protecting group, which provides versatility in chemical synthesis and modification of biomolecules .
Properties
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-16-7-9-18(10-8-16)27(22,23)26-14-13-24-12-11-20-19(21)25-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVZFIGDYNZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.